![molecular formula C16H19NO4 B15336322 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety, which is known for its unique structural and electronic properties. The BCP structure is a strained bicyclic system that has gained attention in medicinal chemistry as a bioisostere for aromatic rings, offering improved metabolic stability and reduced toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the BCP core followed by functionalization. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various BCP species . The process involves generating [1.1.1]propellane on demand and transforming it into BCP derivatives through photochemical reactions .
Industrial Production Methods
. This method is advantageous for industrial applications due to its efficiency and scalability.
化学反应分析
Types of Reactions
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The BCP moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The BCP moiety can mimic the electronic properties of aromatic rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds share the BCP core and are used as bioisosteres for arylamines.
Bicyclo[1.1.0]butyl derivatives: These compounds have a similar strained bicyclic structure and are used in various chemical applications.
Uniqueness
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is unique due to its combination of the BCP core with the benzyloxycarbonylamino group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound in medicinal chemistry and other scientific fields.
属性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19) |
InChI 键 |
USDITYNBEGFBPY-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



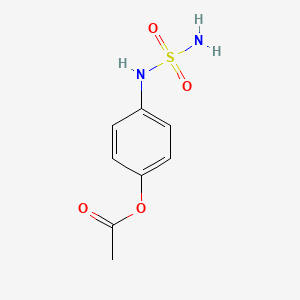

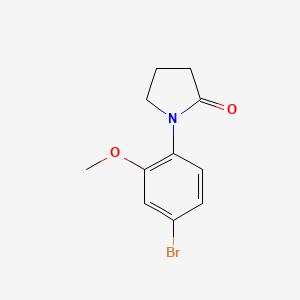
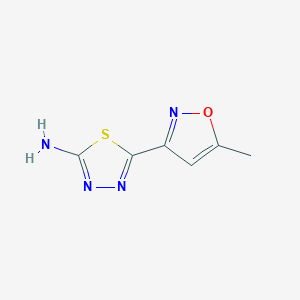
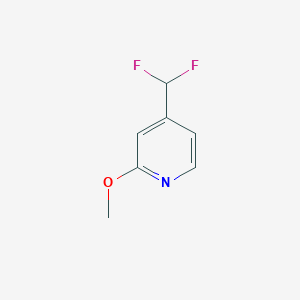


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
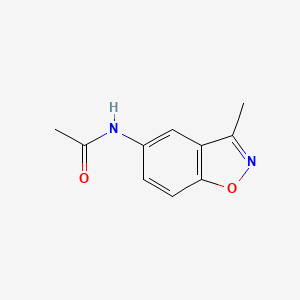
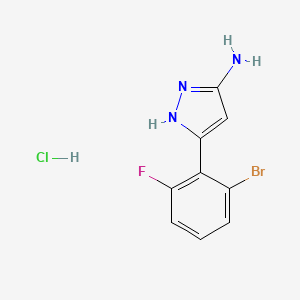
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
